molecular formula C16H12N4O3 B5527970 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B5527970
M. Wt: 308.29 g/mol
InChI Key: KXWVNFMVBHTROU-LICLKQGHSA-N
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Description

Synthesis Analysis

Pyrazole derivatives are synthesized through various methods, including the condensation of corresponding aldehydes with hydrazides, (thio)semicarbazides, and hydroxylamine to obtain hydrazones, (thio)semicarbazones, and oximes. Specific synthesis methods involve structural modifications under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine to design new structures with pharmacophore fragments (Şener et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, has been extensively studied using spectroscopic methods and computational chemistry. Infrared spectrum, structural, and optical properties analyses reveal detailed information about the vibrational frequencies and molecular stability. Molecular docking studies highlight the significance of specific atoms and groups in the molecular structure for binding and potential inhibitory activities (Mary et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, nitrosations, and transformations into nitriles and oximes. These reactions are influenced by the substituents on the pyrazole ring and the reaction conditions. For example, oximes of pyrazole-4-carbaldehyde can be transformed into corresponding nitriles, a reaction typical for anti isomers of aldoximes (Attaryan et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solvatochromic behaviors and crystal structures, have been studied to understand their interactions with various solvents and their structural characteristics in the solid state. These studies provide insights into the photophysical properties and potential applications of these compounds in materials science (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity, stability, and interactions with different chemical agents, are crucial for their applications in synthetic chemistry and drug design. Studies on their antimicrobial activities, for instance, demonstrate the potential of these compounds in developing new antimicrobial agents (Ramadan et al., 2018).

properties

IUPAC Name

(NE)-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-17-10-13-11-19(14-6-2-1-3-7-14)18-16(13)12-5-4-8-15(9-12)20(22)23/h1-11,21H/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWVNFMVBHTROU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine

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